2-(3,3-Difluoropiperidin-1-yl)-3-iodopyridine
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Overview
Description
2-(3,3-Difluoropiperidin-1-yl)-3-iodopyridine is a chemical compound that features a piperidine ring substituted with two fluorine atoms and an iodine atom on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoropiperidin-1-yl)-3-iodopyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting appropriate starting materials under controlled conditions.
Iodination of Pyridine: The iodination of the pyridine ring is achieved using iodine or iodine-containing reagents under specific conditions.
Coupling Reaction: The final step involves coupling the iodinated pyridine with the piperidine ring to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluoropiperidin-1-yl)-3-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and organometallic compounds.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-(3,3-Difluoropiperidin-1-yl)-3-iodopyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoropiperidin-1-yl)-3-iodopyridine involves its interaction with specific molecular targets and pathways. The fluorine atoms and iodine atom contribute to its unique reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-Difluoropiperidin-1-yl)aniline
- 2-(3,3-Difluoropiperidin-1-yl)benzoic acid
- 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride
Uniqueness
2-(3,3-Difluoropiperidin-1-yl)-3-iodopyridine is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties. These properties make it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H11F2IN2 |
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Molecular Weight |
324.11 g/mol |
IUPAC Name |
2-(3,3-difluoropiperidin-1-yl)-3-iodopyridine |
InChI |
InChI=1S/C10H11F2IN2/c11-10(12)4-2-6-15(7-10)9-8(13)3-1-5-14-9/h1,3,5H,2,4,6-7H2 |
InChI Key |
ZSNKDQDAPWJYIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)I)(F)F |
Origin of Product |
United States |
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